molecular formula C11H10ClFO B1324746 4-Chloro-2-fluorophenyl cyclobutyl ketone CAS No. 898791-09-8

4-Chloro-2-fluorophenyl cyclobutyl ketone

Cat. No.: B1324746
CAS No.: 898791-09-8
M. Wt: 212.65 g/mol
InChI Key: FWDTVMUWSRHOMN-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorophenyl cyclobutyl ketone: is an organic compound with the molecular formula C11H10ClFO . It is a colorless oil with a molecular weight of 212.65 g/mol . This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-fluorophenyl cyclobutyl ketone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the stability and activity of certain proteins, leading to changes in cellular behavior . These effects are essential for understanding its potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with proteins and other biomolecules is key to its mechanism of action . Understanding these interactions is crucial for developing targeted therapies and studying its biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to a decrease in its activity . These temporal effects are essential for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are important for understanding its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for studying its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone typically involves the reaction of 4-chloro-2-fluorobenzoyl chloride with cyclobutylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluorophenyl cyclobutyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Chloro-2-fluorophenyl cyclobutyl ketone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluorophenyl cyclobutyl ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

  • 4-Chloro-2-fluorophenyl methyl ketone
  • 4-Chloro-2-fluorophenyl ethyl ketone
  • 4-Chloro-2-fluorophenyl propyl ketone

Comparison: 4-Chloro-2-fluorophenyl cyclobutyl ketone is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its methyl, ethyl, or propyl counterparts .

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDTVMUWSRHOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642545
Record name (4-Chloro-2-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-09-8
Record name (4-Chloro-2-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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